(4-Aminophenyl)(4-isopropylphenyl)methanone
Overview
Description
(4-Aminophenyl)(4-isopropylphenyl)methanone , also known by its chemical formula C₁₆H₁₇NO , is a compound with intriguing properties. It belongs to the class of aryl ketones and exhibits both aromatic and ketone functional groups. The compound’s structure combines an aminophenyl group with an isopropylphenyl group, resulting in a fascinating interplay of chemical reactivity.
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have explored various synthetic routes, including Friedel-Crafts acylation , Schiff base formation , and reductive amination . These methods allow the controlled assembly of the aromatic rings and the introduction of the ketone moiety. The choice of reagents, solvents, and reaction conditions significantly influences the yield and purity of the product.
Molecular Structure Analysis
The molecular structure of (4-Aminophenyl)(4-isopropylphenyl)methanone reveals a central ketone carbon bonded to two aromatic rings. The amine group (NH₂) and the isopropyl group (CH(CH₃)₂) are strategically positioned, affecting the compound’s electronic properties and steric hindrance. The planarity of the molecule and the torsional angles between the aromatic rings play a crucial role in its reactivity.
Chemical Reactions Analysis
This compound participates in several chemical reactions:
- Acylation : The ketone group can undergo acylation reactions, leading to the formation of derivatives.
- Reductive Amination : By reacting with primary amines, it forms secondary amines.
- Oxidation : The aromatic rings are susceptible to oxidation, yielding various products.
- Substitution Reactions : The aromatic rings can undergo electrophilic or nucleophilic substitutions.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature range.
- Solubility : Its solubility in various solvents impacts its practical applications.
- Color : The compound’s color can vary based on its electronic transitions.
- Stability : It may degrade under certain conditions (e.g., light, heat, or moisture).
Safety And Hazards
- Toxicity : Caution is necessary due to potential toxicity. Proper handling and protective equipment are essential.
- Flammability : The compound’s flammability should be considered during storage and handling.
- Environmental Impact : Disposal methods must adhere to environmental regulations.
Future Directions
Researchers should explore:
- Biological Activity : Investigate its potential as a drug candidate or probe.
- Derivatives : Synthesize analogs to enhance specific properties.
- Computational Studies : Use quantum calculations to predict reactivity.
properties
IUPAC Name |
(4-aminophenyl)-(4-propan-2-ylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-9-15(17)10-8-14/h3-11H,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWKEYACSTXUQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960727 | |
Record name | (4-Aminophenyl)[4-(propan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)(4-isopropylphenyl)methanone | |
CAS RN |
40292-22-6 | |
Record name | (4-Aminophenyl)[4-(1-methylethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40292-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-4'-isopropylbenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040292226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Aminophenyl)[4-(propan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-4'-isopropylbenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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